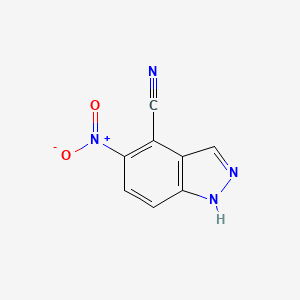

4-Cyano-5-nitro 1H-indazole

Description

Significance of the Indazole Heterocyclic Motif in Chemical Research

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. sci-hub.se Although derivatives of indazole are rare in nature, the synthetic versatility of the indazole nucleus has established it as a "privileged scaffold" in medicinal chemistry. acgpubs.org

The significance of the indazole motif is rooted in its ability to serve as a bioisostere for other aromatic systems, such as indoles, by presenting hydrogen bond donor and acceptor sites that can interact with biological targets like protein kinases. nih.gov This has led to the discovery and development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities. acgpubs.org The structural rigidity and planar nature of the indazole core provide a robust framework for the strategic placement of various functional groups, allowing for the fine-tuning of a molecule's physicochemical and biological properties.

Overview of Substituted Indazole Derivatives and Their Academic Relevance

The academic and industrial interest in indazoles is evidenced by the vast number of substituted derivatives synthesized and studied. The functionalization of the indazole ring at its various positions leads to compounds with diverse applications. For instance, nitro-substituted indazoles, such as 4-nitroindazole and 5-nitroindazole, are important synthetic intermediates and have been studied for their chemical reactivity and potential biological activities. researchgate.neta2bchem.comchemsrc.com The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the indazole ring and can be a crucial element for certain biological interactions or a precursor for other functional groups, like amines. grafiati.com

Similarly, cyano-substituted indazoles are valuable compounds in chemical synthesis. The cyano group can act as a hydrogen bond acceptor or be chemically transformed into other functional groups like carboxylic acids or amines. The synthesis of derivatives like 4-cyanoindazole has been pursued to probe the active sites of enzymes, such as neuronal nitric oxide synthase (nNOS). nih.gov The development of synthetic routes to access functionalized indazoles, including those with cyano or nitro groups, is an active area of research, employing methods like regioselective C-H cyanation or the nitrosation of indoles. nih.govacs.org

Positioning of 4-Cyano-5-nitro-1H-indazole within Indazole Chemistry

4-Cyano-5-nitro-1H-indazole is a distinct molecule that combines two potent electron-withdrawing groups on the benzene portion of the indazole core. Its existence is confirmed by its entry in chemical databases. nih.gov

| Property | Data |

| Compound Name | 4-Cyano-5-nitro-1H-indazole |

| Molecular Formula | C₈H₄N₄O₂ |

| PubChem CID | 53399646 nih.gov |

The positioning of this compound within indazole chemistry is defined by the unique electronic profile created by its substituents. The presence of a cyano group at position 4 and a nitro group at position 5 dramatically lowers the electron density of the bicyclic system. This electronic configuration is expected to influence its reactivity, making the aromatic ring susceptible to nucleophilic attack and modifying the acidity of the N-H proton.

While specific research on 4-Cyano-5-nitro-1H-indazole is not extensively documented in publicly available literature, its structure is analogous to other well-studied substituted indazoles. For example, compounds like 4-chloro-5-nitro-1H-indazole are known and researched for their chemical properties and potential applications. ontosight.ai The synthesis of such a molecule would likely involve multi-step synthetic pathways, potentially starting from a pre-functionalized benzene ring or by introducing the cyano and nitro groups onto the indazole scaffold at appropriate stages. Given the established importance of both cyano and nitro-substituted indazoles as synthetic intermediates and biologically active molecules, 4-Cyano-5-nitro-1H-indazole represents a potentially valuable, albeit currently under-explored, building block in the field of heterocyclic chemistry. a2bchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-6-4-10-11-7(6)1-2-8(5)12(13)14/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQXYFYQUGBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Theoretical Analysis of 4 Cyano 5 Nitro 1h Indazole

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman techniques, provides profound insight into the functional groups and bonding architecture of a molecule by probing its vibrational modes.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uobasrah.edu.iq For 4-Cyano-5-nitro-1H-indazole, the FT-IR spectrum is expected to be characterized by several distinct absorption bands corresponding to the vibrational modes of its constituent parts.

The N-H stretching vibration of the indazole ring is anticipated to appear as a broad band in the region of 3100-3500 cm⁻¹. The presence of the electron-withdrawing cyano and nitro groups would influence the electronic environment of the N-H bond, potentially shifting its characteristic frequency.

A sharp and intense absorption peak, characteristic of the C≡N (cyano) stretching vibration, is expected in the 2200-2300 cm⁻¹ range. researchgate.net This band is often well-defined and serves as a clear marker for the nitrile group.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500-1620 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) in the 1300-1390 cm⁻¹ region. These bands are generally strong and provide unambiguous evidence for the presence of the nitro functionality.

Vibrations associated with the aromatic indazole backbone, including C-H stretching, C=C ring stretching, and C-H in-plane and out-of-plane bending, would populate the fingerprint region (below 1600 cm⁻¹). scialert.net C=C stretching vibrations in aromatic rings typically occur in the 1430-1625 cm⁻¹ range. scialert.net

Table 1: Expected FT-IR Vibrational Frequencies for 4-Cyano-5-nitro-1H-indazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C≡N Stretch | 2200 - 2300 | Strong, Sharp |

| Asymmetric NO₂ Stretch | 1500 - 1620 | Strong |

| Aromatic C=C Stretch | 1430 - 1625 | Medium-Variable |

| Symmetric NO₂ Stretch | 1300 - 1390 | Strong |

Note: This table represents expected frequency ranges based on characteristic group vibrations and does not constitute experimental data for this specific compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric functional groups.

Precise assignment of the numerous vibrational bands in a complex molecule like 4-Cyano-5-nitro-1H-indazole can be challenging. Scaled Quantum Mechanical (SQM) methods offer a robust solution by combining theoretical calculations with experimental data. nih.govelte.hu

The process involves first optimizing the molecular geometry and calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT). science.gov However, theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations. To correct for this, the calculated force field is scaled using a set of empirical scale factors. elte.hu These factors are typically transferred from similar molecules or optimized to achieve the best possible agreement between the theoretical and experimental (FT-IR and Raman) spectra. nih.govelte.hu This approach allows for a more reliable and detailed assignment of individual vibrational modes, including complex mixed vibrations in the fingerprint region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-Cyano-5-nitro-1H-indazole is expected to reveal distinct signals corresponding to the different protons in the molecule. A broad singlet, corresponding to the N-H proton of the indazole ring, is anticipated in the downfield region (typically >10 ppm), with its exact chemical shift being sensitive to solvent and concentration. nih.gov The aromatic region should display signals for the three protons on the benzene (B151609) portion of the indazole ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts and coupling constants dictated by their positions relative to the electron-withdrawing cyano and nitro groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4-Cyano-5-nitro-1H-indazole, eight distinct signals are expected: seven for the indazole ring carbons and one for the cyano carbon. The chemical shifts would be significantly influenced by the substituents. The carbon atom attached to the nitro group (C5) and the cyano group (C4) would be shifted significantly. The cyano carbon itself is expected to appear in the 110-125 ppm range. The chemical shifts of the indazole ring carbons are generally found between 110 and 150 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Cyano-5-nitro-1H-indazole

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| N-H | > 10 | Broad singlet, solvent dependent |

| Aromatic H | 7.5 - 9.0 | Three distinct signals, splitting patterns depend on coupling |

| ¹³C NMR | ||

| C≡N | 110 - 125 | Quaternary carbon |

Note: This table represents predicted chemical shift ranges based on known substituent effects and data for related structures. It is not based on direct experimental measurement of the title compound.

To unambiguously assign the ¹H and ¹³C NMR signals, especially for the closely spaced aromatic resonances, experimental data can be correlated with theoretical calculations. DFT methods are widely used to predict NMR chemical shifts. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. nih.gov

The process involves optimizing the geometry of the 4-Cyano-5-nitro-1H-indazole molecule at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). nih.gov Subsequently, the NMR shielding tensors are calculated using the GIAO method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. By comparing the calculated chemical shifts with the experimental spectrum, a confident and precise assignment of each proton and carbon signal can be achieved. rsc.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. For 4-Cyano-5-nitro-1H-indazole (C8H4N4O2), the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

In a typical HR-MS experiment, the molecule would be ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the protonated molecule [M+H]+. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing insights into the molecule's structure. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO (30 Da) or NO2 (46 Da). For indazole derivatives, cleavage of the heterocyclic ring is also a common fragmentation pathway.

Table 1: Predicted HR-MS Data for 4-Cyano-5-nitro-1H-indazole

| Ion | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C8H5N4O2+ | 189.0407 |

| [M-NO+H]+ | C8H5N3O+ | 159.0454 |

Note: This data is predictive and based on the elemental composition and common fragmentation patterns of related compounds. Actual experimental values may vary slightly.

Electronic Spectroscopy (UV-Vis) and Theoretical Predictions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV-Vis light by 4-Cyano-5-nitro-1H-indazole is expected to be influenced by the π-conjugated system of the indazole ring and the electronic effects of the cyano and nitro substituents.

The parent 1H-indazole exhibits absorption maxima in the UV region. The introduction of a nitro group, a strong chromophore and auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands into the near-UV or visible region. The cyano group, also an electron-withdrawing group, will further modulate these electronic transitions.

Table 2: Predicted UV-Vis Absorption Maxima for 4-Cyano-5-nitro-1H-indazole

| Electronic Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π* | ~350-400 | Intense absorption band due to the extended π-system and nitro group. |

Note: These predictions are based on theoretical considerations and data from analogous nitroaromatic and cyano-substituted heterocyclic compounds.

Electron Spin Resonance (ESR) Spectroscopy for Radical Pathway Elucidation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals. Nitroaromatic compounds can be readily reduced to form stable nitro anion radicals, making them ideal candidates for ESR studies. The electrochemical reduction of 4-Cyano-5-nitro-1H-indazole would likely generate its corresponding nitro anion radical.

The ESR spectrum of this radical would provide information about the distribution of the unpaired electron spin density across the molecule. This is determined by analyzing the hyperfine coupling constants (hfc) of the magnetic nuclei (e.g., 1H, 14N) with the unpaired electron. The magnitude of the hfc is proportional to the spin density at that nucleus.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the hfc values and aiding in the interpretation of experimental ESR spectra. researchgate.netnih.gov For the 4-Cyano-5-nitro-1H-indazole radical anion, significant hyperfine coupling is expected with the nitrogen nucleus of the nitro group and the protons on the aromatic ring.

Table 3: Predicted Hyperfine Coupling Constants (in Gauss) for the 4-Cyano-5-nitro-1H-indazole Radical Anion

| Nucleus | Predicted Hyperfine Coupling Constant (a) |

|---|---|

| N (NO2) | 9 - 12 |

| N (indazole ring) | 1 - 3 |

| H (indazole ring) | 1 - 4 |

Note: These are estimated values based on DFT calculations and experimental data for similar nitroaromatic radical anions. nih.govnih.gov The actual values would need to be determined experimentally.

The study of such radical pathways is crucial for understanding the potential mechanisms of action in biological systems, as the formation of radical species is often implicated in the bioactivity of nitro-containing compounds.

Structural Elucidation and Conformational Analysis of 4 Cyano 5 Nitro 1h Indazole

X-ray Crystallography: Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For a compound like 4-Cyano-5-nitro-1H-indazole, this technique would yield crucial data regarding its crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for 4-Cyano-5-nitro-1H-indazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction experiment.

The data presented in such a table would be fundamental in understanding the packing of the molecules in the crystal lattice. The value of 'Z' (the number of molecules per unit cell) provides insight into the symmetry and arrangement of the molecules.

Investigation of Molecular Conformation and Tautomerism

The molecular conformation of 4-Cyano-5-nitro-1H-indazole is expected to be largely planar due to the aromatic nature of the indazole ring system. The cyano and nitro substituents, being electron-withdrawing groups, will influence the electronic distribution within the ring.

A key aspect of the indazole system is the potential for annular tautomerism, primarily between the 1H and 2H forms. In the solid state, it is anticipated that the 1H-tautomer would be the predominant, if not exclusive, form due to its generally greater thermodynamic stability. Single crystal X-ray diffraction would definitively resolve the position of the hydrogen atom on one of the pyrazole (B372694) nitrogen atoms, confirming the tautomeric state.

Table 2: Selected Bond Lengths and Angles (Predicted)

| Bond/Angle | Predicted Value |

|---|---|

| C4-C(N) | ~1.44 Å |

| C5-N(O₂) | ~1.47 Å |

| N1-N2 | ~1.37 Å |

| C4-C5-N(O₂) | ~121° |

| C3-C4-C(N) | ~123° |

Note: These values are predictions based on related structures and serve to illustrate the type of data obtained.

The bond lengths and angles within the molecule would provide evidence of the electronic effects of the cyano and nitro groups. For instance, the C-C and C-N bonds adjacent to these electron-withdrawing groups might exhibit altered lengths compared to an unsubstituted indazole ring.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of 4-Cyano-5-nitro-1H-indazole is expected to be significantly influenced by a network of intermolecular interactions. The presence of the N-H group in the pyrazole ring, the nitrogen atom of the cyano group, and the oxygen atoms of the nitro group provides multiple sites for hydrogen bonding.

It is highly probable that the molecules would form hydrogen-bonded dimers or chains. The most likely hydrogen bond would involve the N-H of one molecule and the pyrazolic nitrogen (N2) of a neighboring molecule, a common motif in N-H containing heterocyclic compounds. Additionally, weaker C-H···O and C-H···N interactions could further stabilize the crystal packing. The nitro and cyano groups could also participate in π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Potential Hydrogen Bonding Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1···N2' | ~0.86 | ~2.00 | ~2.86 | ~170 |

| C-H···O(nitro) | ~0.93 | ~2.40 | ~3.30 | ~150 |

Note: This table presents hypothetical but plausible hydrogen bond parameters.

The analysis of these intermolecular interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The specific arrangement of these interactions would create a unique three-dimensional supramolecular architecture.

Computational Chemistry Approaches in 4 Cyano 5 Nitro 1h Indazole Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 4-Cyano-5-nitro-1H-indazole allows for a detailed understanding of its intrinsic properties.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations are employed to determine key quantum chemical parameters for 4-Cyano-5-nitro-1H-indazole. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

For a molecule with electron-withdrawing groups like the cyano and nitro groups, the LUMO is expected to be of low energy, indicating a strong electrophilic character. The HOMO, conversely, would be influenced by the indazole ring system.

The Molecular Electrostatic Potential (MEP) surface is another critical output of DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. For 4-Cyano-5-nitro-1H-indazole, the MEP would likely show regions of negative potential (red and yellow) around the electronegative nitrogen and oxygen atoms of the nitro and cyano groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the indazole ring, highlighting potential sites for nucleophilic interaction.

Table 1: Representative Quantum Chemical Parameters for a Nitro-Indazole Derivative (Calculated via DFT) (Note: This table provides illustrative data based on typical values for similar compounds, as specific experimental or calculated values for 4-Cyano-5-nitro-1H-indazole are not publicly available.)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum, when compared with experimental data, allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For 4-Cyano-5-nitro-1H-indazole, characteristic vibrational frequencies would be expected for the C≡N stretch of the cyano group (typically around 2230 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the N-H stretch of the indazole ring (around 3400 cm⁻¹). DFT provides a means to confirm these assignments and understand the coupling between different vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Cyano-Nitro Aromatic Compound (Note: This table is a representative example based on general spectroscopic data.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2235 |

| Nitro (NO₂) | Asymmetric Stretch | 1532 |

| Nitro (NO₂) | Symmetric Stretch | 1348 |

| Indazole (N-H) | Stretching | 3410 |

To gain a more quantitative understanding of reactivity, DFT can be used to calculate reactivity descriptors such as Fukui functions and the dual descriptor. These concepts, rooted in conceptual DFT, help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the molecule changes. Different forms of the Fukui function (f⁺(r) for nucleophilic attack and f⁻(r) for electrophilic attack) can pinpoint the specific atoms that are most susceptible to a given type of reaction.

The dual descriptor, Δf(r), is a more sophisticated tool that can unambiguously identify regions of nucleophilic and electrophilic character within a single map. Where Δf(r) > 0, the site is electrophilic, and where Δf(r) < 0, the site is nucleophilic. For 4-Cyano-5-nitro-1H-indazole, these calculations would likely highlight the carbon atom of the cyano group and the nitrogen atom of the nitro group as electrophilic centers, while the nitrogen atoms of the indazole ring could exhibit nucleophilic character.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as 4-Cyano-5-nitro-1H-indazole, might interact with a biological target, typically a protein or enzyme.

In molecular docking simulations, the 3D structure of 4-Cyano-5-nitro-1H-indazole would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy.

The results of these simulations can predict the specific types of interactions that stabilize the ligand-protein complex. For 4-Cyano-5-nitro-1H-indazole, these could include hydrogen bonds between the nitro group or the indazole N-H and polar residues in the binding site, π-π stacking interactions between the aromatic indazole ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and electrostatic interactions involving the cyano and nitro groups.

The scoring function in a docking program provides an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more stable complex and potentially a more potent inhibitor or ligand. By comparing the docking scores of 4-Cyano-5-nitro-1H-indazole with known ligands for a particular target, its potential biological activity can be inferred.

Furthermore, the analysis of the predicted binding conformations reveals the most likely spatial arrangement of the ligand within the active site. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. For instance, observing that the cyano group is oriented towards a specific hydrophobic pocket might suggest that modifying this part of the molecule could enhance binding affinity.

Table 3: Illustrative Molecular Docking Results for a Nitro-Indazole Derivative with a Kinase Target (Note: This table presents hypothetical data to exemplify the output of a molecular docking study.)

| Parameter | Result |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LYS745, GLU762, LEU844, PHE856 |

| Key Interactions | Hydrogen bond with LYS745, π-π stacking with PHE856 |

Advanced Applications of Indazole Scaffolds in Chemical Science

Indazoles in Materials Chemistry

The tunable electronic nature of the indazole ring system makes it an attractive scaffold for the development of novel materials with specific optical and electronic properties.

Photophysical Properties of Indazole Derivatives

Indazole derivatives have been investigated for their unique photophysical properties, which are highly dependent on the nature and position of substituents on the bicyclic core. The introduction of electron-withdrawing groups, such as nitro (NO₂) groups, and electron-donating or π-conjugating groups can significantly alter the absorption and emission characteristics of the molecule.

N-substituted indazoles, for instance, exhibit a wide range of useful photophysical properties. researchgate.net Research into various substituted indazoles has demonstrated their potential as fluorescent compounds. For example, the reaction of 1-alkyl-5-nitro-1H-indazole with arylacetonitriles can produce new derivatives with distinct colors and absorption spectra. researchgate.net The modification of electron donor and acceptor units within a molecule, a common strategy in dye chemistry, can tune absorption and emission properties by lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The presence of cyano groups in π-conjugated systems is also known to contribute to their photophysical characteristics, often influencing charge-transfer properties. nih.gov These properties are foundational for applications in biochemical studies using fluorescent trackers and in lighting technologies. researchgate.net

Indazole Scaffolds in Functional Materials and Organic Electroluminescence Devices

The fluorescent and charge-transport properties of indazole derivatives make them candidates for use in functional materials, particularly in the field of organic electronics. Organic Light-Emitting Diodes (OLEDs) and other electroluminescent devices rely on materials that can efficiently convert electrical energy into light. The tunable HOMO-LUMO gap in indazole derivatives allows for the rational design of molecules that emit light at specific wavelengths, spanning the visible spectrum.

While specific research on 4-cyano-5-nitro-1H-indazole in OLEDs is not widely documented, the principles derived from related structures are applicable. N-substituted indazoles are noted for their utility in the production of light-emitting devices. researchgate.net The development of push-pull molecules, which contain electron-donor and electron-acceptor moieties connected by a π-conjugated system, is a key strategy for creating materials for organic electronics. nih.gov The indazole nucleus can serve as a component of such systems, where cyano and nitro groups can act as potent electron-accepting parts of the chromophore, facilitating the intramolecular charge transfer that is often responsible for strong emission properties.

Indazole-Derived N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic Carbenes (NHCs) are a class of stable carbene molecules that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. researchgate.net Their strong σ-donating ability allows them to form robust bonds with metal centers, stabilizing catalytic species. researchgate.net

Applications in Organic Synthesis and Metal Stabilization

The incorporation of an indazole framework into the structure of an NHC can fine-tune the electronic and steric properties of the resulting ligand. While imidazolium, triazolium, and thiazolium-based NHCs are most common, the principles extend to other N-heterocyclic precursors. nih.gov Indazole-derived NHCs can be used to stabilize transition metals, creating catalysts for a variety of organic transformations.

These NHC-metal complexes are valued for their high thermal stability and resistance to dissociation from the metal core, which are advantages over traditional phosphine (B1218219) ligands. In organocatalysis, NHCs can catalyze reactions such as the benzoin (B196080) condensation and Stetter reaction by converting aldehydes into acyl anion equivalents through a process known as umpolung (polarity reversal). The catalytic N-1 acylation of indazole itself has been achieved using NHC catalysis, demonstrating the interaction between these two important classes of molecules. researchgate.net The versatility of NHCs makes them powerful tools for synthesizing complex molecules, and the development of novel NHC structures, including those derived from indazoles, is an active area of research. researchgate.net

Indazole Scaffolds in Advanced Drug Design and Discovery

The indazole scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netpharmablock.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Research

The indazole nucleus is a bioisostere of indole (B1671886), meaning it has a similar size and electronic properties, allowing it to mimic indole in biological systems while offering distinct advantages. nih.govpharmablock.com Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins. pharmablock.com Furthermore, as a bioisostere for phenol, indazole-containing compounds tend to be more lipophilic and less susceptible to metabolic degradation. pharmablock.com

The therapeutic potential of indazole derivatives is remarkably broad, with compounds showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV effects. nih.govnih.govnih.gov This versatility has led to the development of numerous indazole-containing drugs that are either approved for clinical use or are in clinical trials. nih.govrsc.org The ability to readily functionalize the indazole ring allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. nbinno.com

Below is a table of selected indazole-containing therapeutic agents, illustrating the successful application of this scaffold in drug discovery.

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

| Pazopanib | Oncology | Multikinase inhibitor (VEGFR, PDGFR, c-Kit) |

| Axitinib | Oncology | Kinase inhibitor (VEGFR) |

| Granisetron | Antiemetic | 5-HT₃ receptor antagonist |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Lonidamine | Oncology | Hexokinase inhibitor |

| Gamendazole | Male Contraceptive | Non-hormonal, targets Sertoli cells |

| Cerlapirdine (SAM-531) | Neurology | 5-HT₆ receptor antagonist for Alzheimer's disease |

This table provides examples of the diverse applications of the indazole scaffold in medicine. nih.govresearchgate.net

The continued exploration of novel synthetic methods and the strategic application of techniques like fragment-based drug design and scaffold hopping are expected to further solidify the role of indazoles as a cornerstone of modern medicinal chemistry. nih.govpharmablock.com

Rational Design of Indazole-Based Scaffolds for Target Interaction Studies

The rational design of drug candidates often involves the strategic placement of functional groups to optimize interactions with biological targets. In principle, the cyano and nitro groups of 4-Cyano-5-nitro-1H-indazole could participate in various non-covalent interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the nitro group, with its partial positive charge on the nitrogen and partial negative charges on the oxygens, can engage in dipole-dipole and electrostatic interactions.

A hypothetical rational design strategy utilizing this scaffold might involve targeting enzymes or receptors where specific hydrogen bonding or electrostatic interactions are crucial for binding affinity and selectivity. The rigid indazole core would serve as a well-defined platform to present these functional groups in a specific spatial orientation. However, no published research has specifically explored the rational design of derivatives based on 4-Cyano-5-nitro-1H-indazole for any particular biological target.

Indazoles as Precursors for Complex Organic Molecules

Indazole derivatives are valuable precursors in organic synthesis. The functional groups on the indazole ring can be chemically transformed to build more complex molecular architectures. For instance, a nitro group can be reduced to an amine, which can then be further functionalized through various reactions like acylation, alkylation, or diazotization. A cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for synthetic elaboration.

Theoretically, 4-Cyano-5-nitro-1H-indazole could serve as a versatile starting material. The differential reactivity of the cyano and nitro groups could allow for selective transformations, leading to a diverse range of polysubstituted indazole derivatives. These derivatives could then be used as building blocks for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals or materials science. At present, there are no documented synthetic pathways that utilize 4-Cyano-5-nitro-1H-indazole as a key intermediate.

Agrochemical Research Applications of Indazole Derivatives

The indazole core is present in some agrochemicals, exhibiting herbicidal, insecticidal, or fungicidal properties. The specific substituents on the indazole ring play a critical role in determining the type and potency of its agrochemical activity. The electron-withdrawing nature of the cyano and nitro groups in 4-Cyano-5-nitro-1H-indazole might confer specific biological activities relevant to crop protection.

For example, certain nitroaromatic compounds are known to have insecticidal or herbicidal effects. The combination of a cyano and a nitro group on the indazole scaffold could potentially lead to a novel mode of action or an enhanced efficacy against specific pests or weeds. However, the absence of any patents or research articles mentioning 4-Cyano-5-nitro-1H-indazole in the context of agrochemical research indicates that its potential in this field has not been investigated.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Strategies for Highly Substituted Indazoles

Moreover, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. benthamdirect.com This includes the use of greener solvents (e.g., water, ethanol-water mixtures), catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. researchgate.netsemanticscholar.org The development of a green synthesis for 4-Cyano-5-nitro-1H-indazole and its derivatives would not only be academically significant but also industrially more viable. For instance, metal-free synthesis, such as the reaction of 2-aminobenzonitriles or the cyclization of arylhydrazones using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA), presents a greener alternative to some traditional metal-catalyzed methods. nih.gov

Exploration of New Catalytic Systems for Site-Selective Functionalization of Indazoles

The direct functionalization of the indazole core via C-H activation is a powerful tool for rapidly generating molecular diversity. researchgate.netoipub.com For the 4-Cyano-5-nitro-1H-indazole scaffold, the electronic bias provided by the existing substituents makes site-selective functionalization a fascinating challenge. Future research will undoubtedly focus on the discovery of novel catalytic systems that can precisely target the remaining C-H bonds at positions 3, 6, and 7.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used for the functionalization of indazoles. nih.govnih.gov Emerging research is likely to explore the use of earth-abundant and less toxic metals as catalysts. Furthermore, the development of new ligands will be crucial for tuning the reactivity and selectivity of these catalytic systems. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of various indazole derivatives. nih.govmdpi.com Photocatalysis is another burgeoning field that could offer novel pathways for the functionalization of the indazole ring under mild conditions. researchgate.net The application of these advanced catalytic methods to the 4-Cyano-5-nitro-1H-indazole core could lead to the discovery of novel derivatives with unique properties.

Integration of Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov For 4-Cyano-5-nitro-1H-indazole, computational modeling can play a pivotal role in several areas. Firstly, it can be used to predict the physicochemical properties of the molecule, such as its electronic structure, reactivity, and spectral characteristics. This information can guide synthetic efforts and help in the rational design of new derivatives with desired properties. ijcrt.org

Secondly, computational studies can provide deep mechanistic insights into reactions involving the indazole core. beilstein-journals.org For instance, DFT calculations can be used to elucidate the mechanisms of catalytic C-H functionalization reactions, helping to explain observed regioselectivity and to design more efficient catalysts. researchgate.net Molecular docking and molecular dynamics simulations can also be employed to predict the binding of 4-Cyano-5-nitro-1H-indazole derivatives to biological targets, thereby accelerating the drug discovery process. researchgate.netrsc.org

Combined Experimental and Theoretical Approaches for Comprehensive Chemical Characterization

A synergistic approach that combines experimental techniques with theoretical calculations will be essential for the comprehensive characterization of 4-Cyano-5-nitro-1H-indazole and its derivatives. While experimental methods like NMR, IR, and mass spectrometry provide crucial structural information, and X-ray crystallography can determine the exact three-dimensional structure, computational methods can complement and enhance these findings. nih.gov

For example, theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm structural assignments. This integrated approach is particularly valuable for understanding the subtle electronic effects of the cyano and nitro substituents on the indazole ring and for characterizing the non-covalent interactions that may govern the crystal packing and solid-state properties of these compounds. beilstein-journals.org

Expansion of 4-Cyano-5-nitro-1H-indazole Scaffold Utility in Emerging Chemical Domains

While the indazole scaffold is well-established in medicinal chemistry for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, there is significant potential for its application in other emerging chemical domains. nih.govmdpi.comnih.gov The unique electronic properties of 4-Cyano-5-nitro-1H-indazole, resulting from the presence of both a π-acceptor (cyano) and a strong electron-withdrawing group (nitro), make it an interesting candidate for materials science applications.

For instance, indazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of 4-Cyano-5-nitro-1H-indazole and its derivatives could be investigated for such applications. Furthermore, the indazole core can act as a versatile ligand for the synthesis of novel metal complexes with interesting catalytic or material properties. austinpublishinggroup.com The exploration of this scaffold in the context of chemical biology, as probes or labeling agents, could also unveil new and exciting applications. austinpublishinggroup.com

Q & A

Q. What are the common synthetic routes for preparing nitro-substituted indazole derivatives like 4-cyano-5-nitro 1H-indazole?

Nitro-substituted indazoles are typically synthesized via electrophilic substitution or multi-step functionalization. For example:

- Nitro-group introduction : Nitration of the indazole core using mixed acids (HNO₃/H₂SO₄) under controlled conditions to achieve regioselectivity.

- Cyano-group installation : Palladium-catalyzed cyanation or substitution reactions (e.g., using CuCN/KCN).

- Characterization : Confirm regiochemistry via NMR (¹H, ¹³C) and mass spectrometry (HRMS). For structural ambiguity, X-ray crystallography is recommended .

Example workflow :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | Nitration |

| 2 | CuCN, DMF, 100°C | Cyanation |

| 3 | Column chromatography | Purification |

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC/GC-MS : Quantify purity (>95% typical for research-grade compounds).

- Multinuclear NMR : Confirm substituent positions (e.g., NOESY for spatial proximity).

- Elemental analysis : Verify C/H/N ratios.

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities of nitro-cyano indazoles using X-ray crystallography?

- Crystallization issues : Nitro and cyano groups can hinder crystal growth due to polarity. Use mixed solvents (e.g., DCM/hexane) or vapor diffusion.

- Disorder modeling : SHELXL refinement (SHELX-2018+) can handle anisotropic displacement parameters for nitro groups .

- Case study : For osmium-indazole complexes, trans/cis configurations were resolved using P21/c and P21/n space groups, highlighting the role of crystallographic software in structural determination .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodology :

Analog synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) .

In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), or binding affinity (SPR/BLI).

Computational modeling : Molecular docking (AutoDock Vina) to predict target interactions (e.g., kinase binding pockets).

- Data interpretation : Compare activity trends across analogs (e.g., methoxyethoxy groups enhance solubility vs. nitro groups for electronic effects) .

Q. How should researchers address contradictions in reported biological activities of nitro-indazole derivatives?

- Controlled variables : Ensure consistent assay conditions (e.g., cell lines, incubation time).

- Meta-analysis : Cross-reference studies using databases like PubMed or SciFinder. For example, 5-chloro-3-iodo-1H-indazole showed variability in anticancer activity due to differential cell permeability .

- Replication : Validate key findings in independent labs. Use orthogonal assays (e.g., Western blotting alongside cytotoxicity tests) .

Methodological Resources

- Crystallography : SHELX suite (SHELXL for refinement, SHELXT for space-group determination) .

- Synthetic protocols : Optimize nitration/cyanation via kinetic studies (TLC monitoring) .

- Biological assays : Follow NIH guidelines for dose-response experiments and statistical validation (e.g., ANOVA with p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.